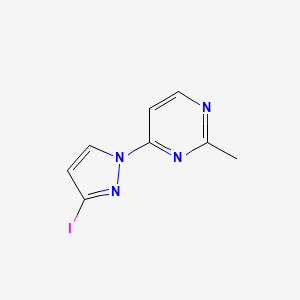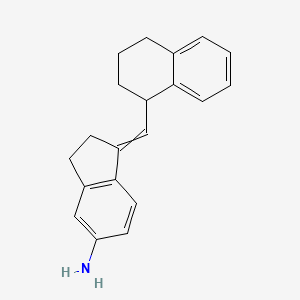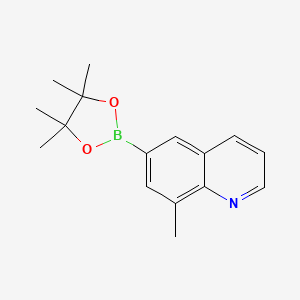
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Boc group. The difluorobenzyl moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the difluorobenzyl derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC.
化学反応の分析
Types of Reactions
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The difluorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Acidic conditions using TFA or HCl.
Major Products
The major products formed from these reactions include the free amino acid, aldehydes, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity and specificity, while the Boc group provides protection during synthesis. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
Uniqueness
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the Boc group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
特性
分子式 |
C15H19F2NO4 |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
(2S)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChIキー |
SYBNWACGAPAHGD-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)






![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)




![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)

